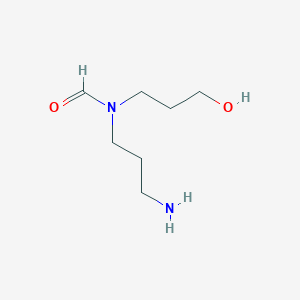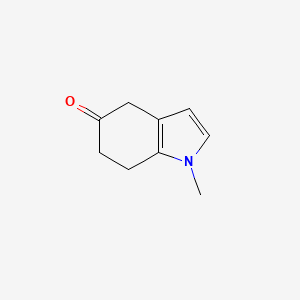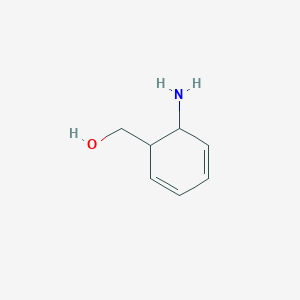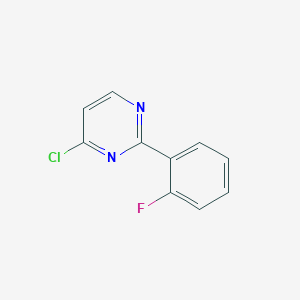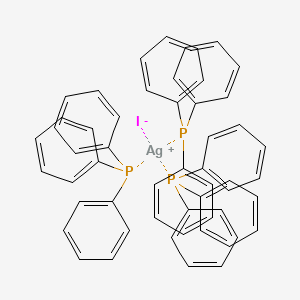
1-(Carboxycarbonyl)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Carboxycarbonyl)cyclopropanecarboxylic acid is a compound of interest in various fields of chemistry and biology. It features a cyclopropane ring substituted with carboxycarbonyl and carboxylic acid groups, making it a versatile molecule for synthetic and analytical purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carboxycarbonyl)cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Carboxycarbonyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(Carboxycarbonyl)cyclopropanecarboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Carboxycarbonyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor to the plant hormone ethylene, which regulates various developmental processes and stress responses in plants . Additionally, it may exhibit signaling roles independent of ethylene biosynthesis, influencing cell wall signaling and pathogen virulence .
Vergleich Mit ähnlichen Verbindungen
1-(Carboxycarbonyl)cyclopropanecarboxylic acid can be compared with other cyclopropane-substituted amino acids, such as 1-aminocyclopropane-1-carboxylic acid . While both compounds share a cyclopropane ring, their functional groups and resulting chemical properties differ. The unique combination of carboxycarbonyl and carboxylic acid groups in this compound imparts distinct reactivity and applications.
List of Similar Compounds
- 1-Aminocyclopropane-1-carboxylic acid
- 1-(Methoxycarbonyl)cyclopropanecarboxylic acid
- 1-(Boc-amino)cyclopropanecarboxylic acid
Eigenschaften
Molekularformel |
C6H6O5 |
|---|---|
Molekulargewicht |
158.11 g/mol |
IUPAC-Name |
1-oxalocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H6O5/c7-3(4(8)9)6(1-2-6)5(10)11/h1-2H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
DNSMEOJSGWPCHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C(=O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





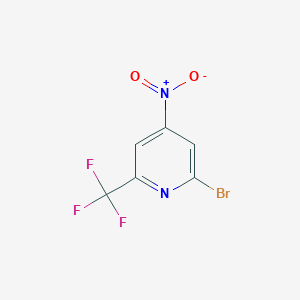
![9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine](/img/structure/B13098163.png)



